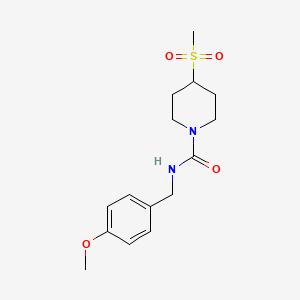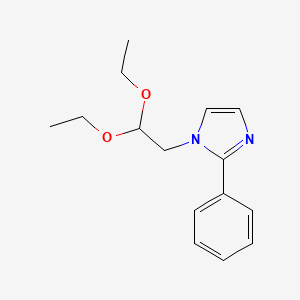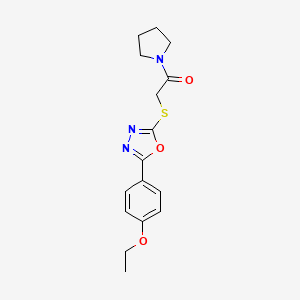
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a chemical compound with potential therapeutic applications. It is a piperidine derivative that has been synthesized and studied for its various biological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on multiple targets in the brain and other organs. It has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a wide range of potential therapeutic applications, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide. One direction is to further elucidate its mechanism of action, which would provide insight into its various biological effects. Another direction is to study its potential therapeutic applications in more detail, particularly in the fields of neurology, psychiatry, and oncology. Finally, there is a need for more studies on the safety and toxicity of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide, particularly in humans.
Méthodes De Synthèse
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzylamine and 1-(methylsulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxylic acid intermediate, which is then treated with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine, such as ammonia or a primary amine, to yield the desired product.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer’s disease. In psychiatry, it has been studied for its anxiolytic and antidepressant effects. In oncology, it has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylsulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-13-5-3-12(4-6-13)11-16-15(18)17-9-7-14(8-10-17)22(2,19)20/h3-6,14H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSDOMNCYBMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)


![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)
